7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a fluorinated derivative of benzo[b]thiophene.
Vorbereitungsmethoden
The synthesis of 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide typically involves the oxidation of thiophenes. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve continuous flow processes and the use of catalysts to enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiophene derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles such as amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has diverse applications in scientific research:
Medicinal Chemistry: The compound is used in the design and synthesis of novel anticancer agents due to its ability to inhibit specific molecular targets.
Materials Science: It is employed in the development of photoelectric materials and other advanced materials due to its unique electronic properties.
Environmental Conservation: The compound is used in oxidative desulfurization processes to remove sulfur compounds from light oil, contributing to environmental conservation efforts.
Wirkmechanismus
The mechanism of action of 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound can inhibit the phosphorylation of STAT3, a protein involved in cancer cell proliferation . This inhibition leads to the down-regulation of STAT3 target genes, inducing apoptosis and cell cycle arrest in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide include other fluorinated benzo[b]thiophene derivatives and thiophene 1,1-dioxides . These compounds share similar structural features but may differ in their specific functional groups and electronic properties. The uniqueness of this compound lies in its multiple fluorine substitutions, which enhance its stability and reactivity in various chemical reactions .
Eigenschaften
Molekularformel |
C9H3F7O2S |
---|---|
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
7-(difluoromethyl)-2,2,3,3,6-pentafluoro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H3F7O2S/c10-4-2-1-3-6(5(4)7(11)12)19(17,18)9(15,16)8(3,13)14/h1-2,7H |
InChI-Schlüssel |
HXOLPTKBUKPFAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(C(S2(=O)=O)(F)F)(F)F)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.